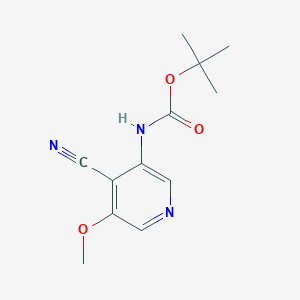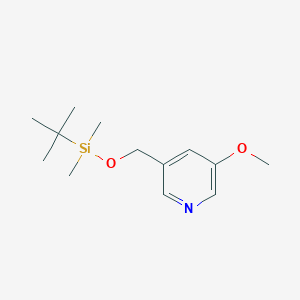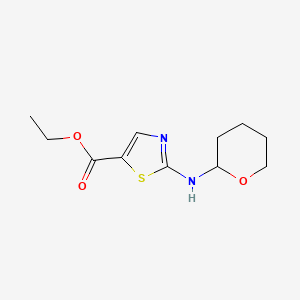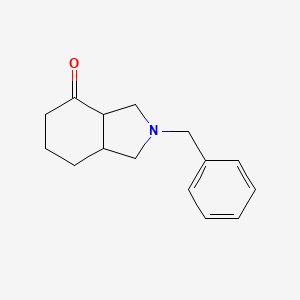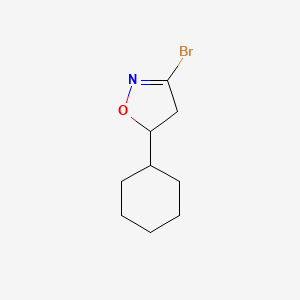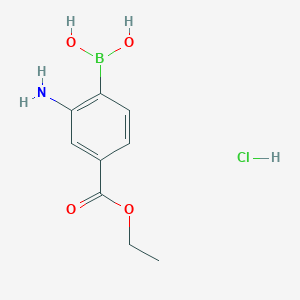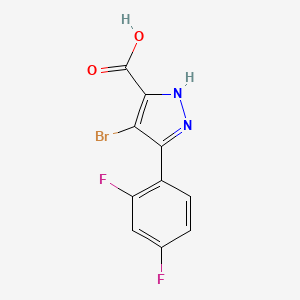
4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid, also known as 4-Bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid (4-BPDFCA), is a small molecule compound with a molecular weight of 311.17 g/mol. It is a member of the pyrazole family, and is composed of a pyrazole ring and a bromo-difluorophenyl group. 4-BPDFCA has a broad range of applications in the scientific research field, and is used in a variety of research experiments.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The research surrounding 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid primarily focuses on its synthesis, characterization, and its use as an intermediate in the development of various chemical compounds with potential applications in materials science, pharmaceuticals, and agrochemicals.
Synthetic Approaches and Catalytic Methods : The synthesis of pyrazole-thiophene-based amide derivatives, which are structurally related to the compound , was achieved through different methodologies, including Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. These synthetic routes offer moderate to good yields and highlight the compound's utility in forming chemically reactive and stable derivatives with potential nonlinear optical (NLO) properties (Kanwal et al., 2022).
Structural and Optical Properties : The electronic structure and NLO properties of synthesized compounds involving pyrazole derivatives were investigated using Density Functional Theory (DFT) calculations. This research elucidates the chemical reactivity, stability, and potential applications of these compounds in materials science, particularly in optical technologies (Kanwal et al., 2022).
Molecular Recognition Studies : The interaction of derivatives with N-donor compounds was explored, demonstrating the compound's role in forming supramolecular assemblies through hydrogen bonding. These findings suggest applications in the development of new materials and sensors (Varughese & Pedireddi, 2006).
Antifungal Activity and SAR : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, related to the core structure , were synthesized and tested for their antifungal activities. These studies provide insights into the structure-activity relationships (SAR) that could guide the development of new antifungal agents (Du et al., 2015).
properties
IUPAC Name |
4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF2N2O2/c11-7-8(14-15-9(7)10(16)17)5-2-1-4(12)3-6(5)13/h1-3H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPILDJKPCYQDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1519646.png)
![2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide](/img/structure/B1519647.png)
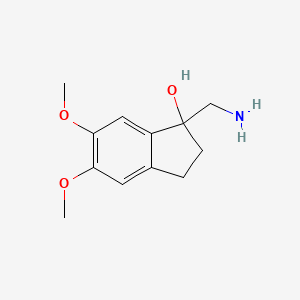
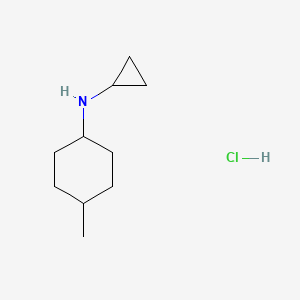
![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)
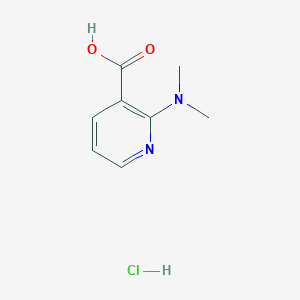
![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B1519653.png)
![4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1519654.png)
